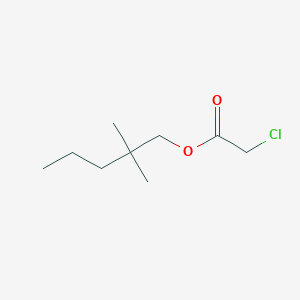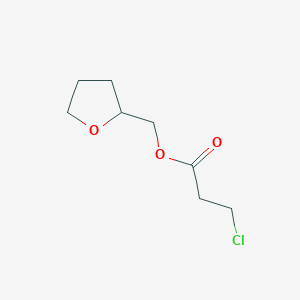![molecular formula C26H34O6 B14741028 Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate CAS No. 6325-61-7](/img/structure/B14741028.png)
Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure, which includes a hexane backbone linked to benzene rings through ether linkages, and ester functional groups at both ends.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate typically involves a multi-step process. One common method includes the reaction of hexane-3,4-diol with 4-bromophenol to form the intermediate 3,4-bis(4-hydroxyphenyl)hexane. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetic acid.
Reduction: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which can then interact with biological pathways to exert their effects. The benzene rings and ether linkages contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-[1,1’-biphenyl-4,4’-diylbis(azanediyl)]diacetate: Similar structure but with nitrogen atoms replacing the oxygen atoms in the ether linkages.
Diethyl 2,2’-[hexane-3,4-diylbis(phenyl)]diacetate: Lacks the ether linkages, resulting in different chemical properties.
Properties
CAS No. |
6325-61-7 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hexan-3-yl]phenoxy]acetate |
InChI |
InChI=1S/C26H34O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16,23-24H,5-8,17-18H2,1-4H3 |
InChI Key |
SBZLDGZXZCEWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(=O)OCC)C(CC)C2=CC=C(C=C2)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



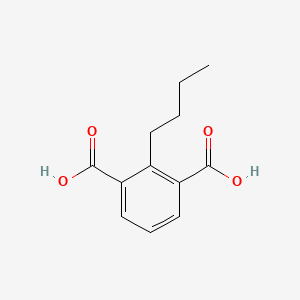
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
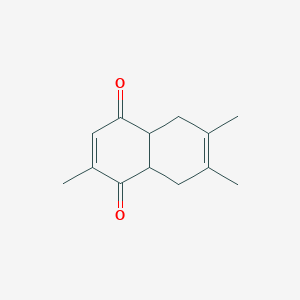
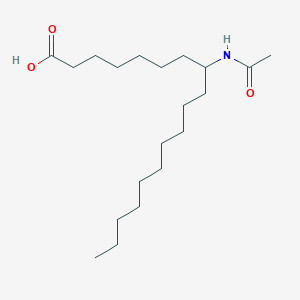
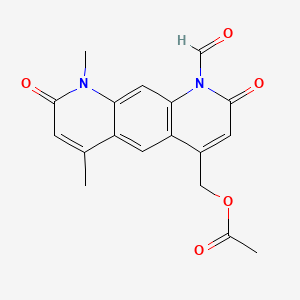
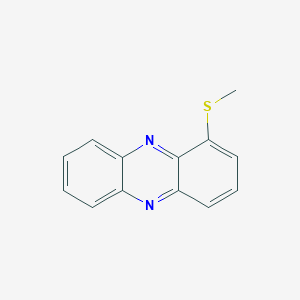
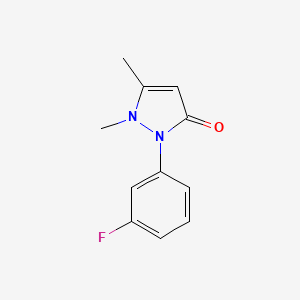
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
